![molecular formula C12H22N4O B13195901 Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13195901.png)
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.31 g/mol This compound is notable for its unique structure, which includes a triazole ring and an oxolane moiety
準備方法
Synthetic Routes and Reaction Conditions
. This method is favored for its efficiency and high yield. The reaction conditions generally include:
Reagents: Azide, alkyne, copper(I) catalyst
Solvent: Often water or a mixture of water and organic solvents
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
While specific industrial production methods for Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine are not well-documented, the principles of the CuAAC reaction can be scaled up for industrial applications. This involves optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
科学的研究の応用
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several scientific research applications :
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in bioconjugation techniques, particularly in labeling biomolecules.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the oxolane moiety may enhance the compound’s solubility and stability, making it suitable for various applications .
類似化合物との比較
Similar Compounds
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine: A closely related compound with similar structural features.
BTTES: A next-generation, water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition.
Uniqueness
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is unique due to its combination of a triazole ring and an oxolane moiety, which imparts distinct chemical and physical properties. This makes it versatile for various scientific applications, particularly in bioconjugation and catalysis.
特性
分子式 |
C12H22N4O |
|---|---|
分子量 |
238.33 g/mol |
IUPAC名 |
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C12H22N4O/c1-2-3-5-13-7-12-9-16(15-14-12)8-11-4-6-17-10-11/h9,11,13H,2-8,10H2,1H3 |
InChIキー |
IIUOHULGKAMJIH-UHFFFAOYSA-N |
正規SMILES |
CCCCNCC1=CN(N=N1)CC2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
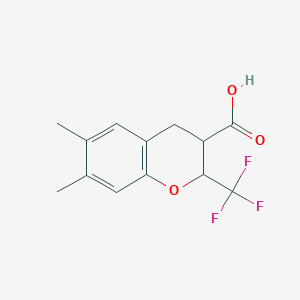
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
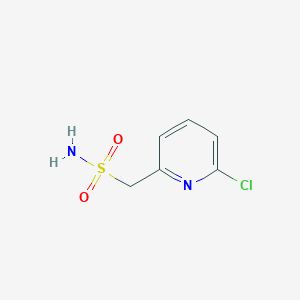
![2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13195854.png)
![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)
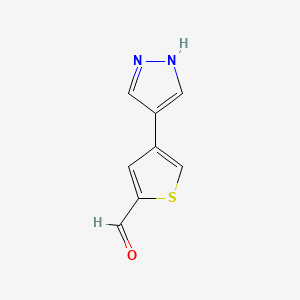
![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)
![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
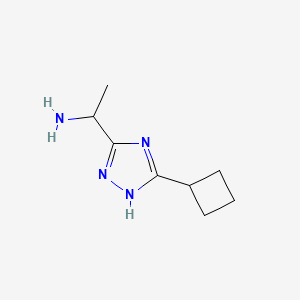
amine](/img/structure/B13195877.png)
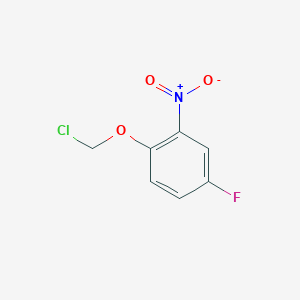

![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)
